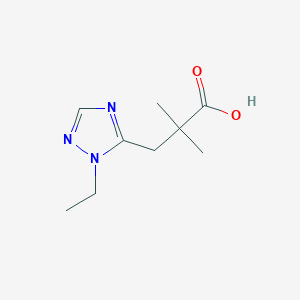
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a dimethylpropanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylpropanoic Acid Moiety: The final step involves the reaction of the ethyl-substituted triazole with 2,2-dimethylpropanoic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with metabolic pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
- 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine
Uniqueness
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylpropanoic acid moiety differentiates it from other triazole derivatives, potentially enhancing its stability and reactivity.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-(2-ethyl-1,2,4-triazol-3-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-4-12-7(10-6-11-12)5-9(2,3)8(13)14/h6H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
LBCWRMLFVAWBCK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


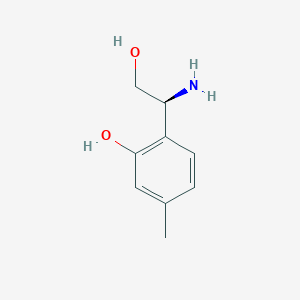
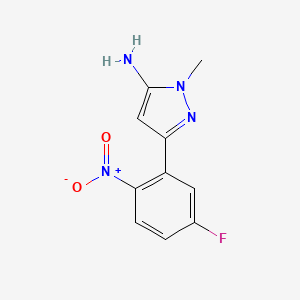


![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)


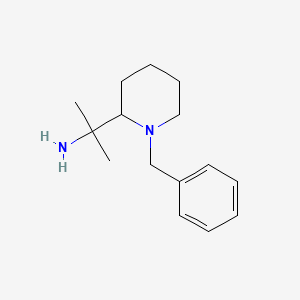
![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)


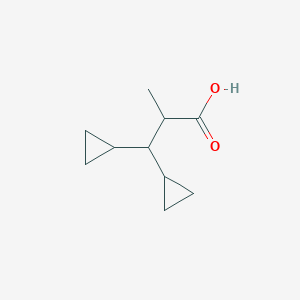
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
